molecular formula C18H19N5O4S2 B2807164 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 1203222-04-1

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2807164
M. Wt: 433.5
InChI Key: ZEILHGLBXZITIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O4S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystallography

The study of crystal structures of similar sulfonamide compounds has provided insights into their molecular conformation, stability, and potential interactions with biological targets. For example, the examination of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation stabilized by intramolecular hydrogen bonds, suggesting a potential for specific molecular interactions in biological systems (Subasri et al., 2016).

Anticonvulsant Activity

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, through synthetic pathways involving reactions with various compounds, demonstrated significant anticonvulsive effects in studies. This suggests that compounds with similar structures could have potential applications in the treatment of convulsive disorders (Farag et al., 2012).

Antitumor Activity

Novel acetamide derivatives containing biologically active moieties have been synthesized and evaluated for their antitumor activities, with some compounds showing effectiveness surpassing traditional chemotherapeutic agents. This indicates the potential for the development of new cancer therapies based on the structural framework of sulfonamide compounds (Alqasoumi et al., 2009).

Antimicrobial Activity

Research into novel heterocyclic compounds incorporating a sulfonamide moiety has led to the discovery of compounds with promising antimicrobial properties. Synthesis pathways involving reactions with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide have yielded compounds with significant antibacterial and antifungal activities, highlighting the potential for the development of new antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S2/c1-12(2)15-9-17(25)23(11-20-15)10-16(24)21-13-3-5-14(6-4-13)29(26,27)22-18-19-7-8-28-18/h3-9,11-12H,10H2,1-2H3,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEILHGLBXZITIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

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